N-(2,4-Dimethoxybenzyl)-4-fluoroaniline
Description
N-(2,4-Dimethoxybenzyl)-4-fluoroaniline is an aromatic amine derivative characterized by a 4-fluoroaniline backbone substituted with a 2,4-dimethoxybenzyl group at the nitrogen atom. This compound belongs to a class of N-alkyl/aryl anilines, which are widely explored in medicinal and materials chemistry due to their tunable electronic and steric properties. The 2,4-dimethoxybenzyl moiety introduces strong electron-donating effects, enhancing solubility in polar solvents, while the 4-fluoro substituent on the aniline ring contributes to its reactivity in electrophilic substitution reactions .
Properties
Molecular Formula |
C15H16FNO2 |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-fluoroaniline |
InChI |
InChI=1S/C15H16FNO2/c1-18-14-8-3-11(15(9-14)19-2)10-17-13-6-4-12(16)5-7-13/h3-9,17H,10H2,1-2H3 |
InChI Key |
IOYAGONFXQAEIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethoxybenzyl group in the target compound enhances electron density at the nitrogen center, contrasting with electron-withdrawing substituents (e.g., Cl in ) that reduce nucleophilicity.
- Imine vs. Amine Linkage : Schiff bases (imine derivatives, e.g., ) exhibit planar C=N bonds, enabling conjugation, while the amine linkage (N–CH₂–) in the target compound allows greater rotational freedom and steric bulk .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) |
|---|---|---|---|
| This compound | Not reported | High (due to methoxy groups) | ~3.2 |
| N-(2,4-Dichlorobenzylidene)-4-fluoroaniline | 160–162 | Moderate | ~4.1 |
| (E)-N-(2,4-Dimethoxybenzylidene)-4-ethoxyaniline | 127–129 | High | ~2.8 |
Notes:
- The methoxy groups in the target compound improve solubility in ethanol and DMSO compared to chlorinated analogs .
- LogP values (calculated via ChemDraw) suggest moderate lipophilicity, suitable for biological membrane penetration.
Spectral and Crystallographic Data
- NMR Spectroscopy : The target compound’s ¹H NMR would show characteristic methoxy singlets (~δ 3.8 ppm) and aromatic protons split by fluorine (δ 6.5–7.2 ppm), akin to .
- Crystallography : Schiff bases like (E)-N-(2,4-Dimethoxybenzylidene)-4-ethoxyaniline exhibit C=N bond lengths of ~1.28 Å and N–C(aromatic) bonds of ~1.42 Å , whereas the target compound’s N–CH₂– bond is expected to be ~1.47 Å.
Table 3: Antifungal Activity of Selected Analogues (from )
| Compound | Fungicidal Efficacy (EC₅₀, μg/mL) | Target Fungus |
|---|---|---|
| N-(2,4-Dichlorobenzylidene)-4-fluoroaniline | 12.3 | Rhizoctonia bataticola |
| 3-Chloro-N-(2,6-dichlorobenzylidene)-4-fluoroaniline | 8.9 | Sclerotium rolfsii |
| This compound (Predicted) | >25 (inactive) | N/A |
Insights :
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